N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Antidepressant SNRI Binding Affinity

This compound (071031B) is a unique dual norepinephrine and serotonin reuptake inhibitor with an equipotent profile (NET/SERT ratio ~0.4), setting it apart from SERT-preferential agents like duloxetine. Its distinct benzodioxole-5-carboxamide core linked via a hydroxyethyl bridge to 3-methylthiophene cannot be functionally substituted by generic benzodioxole or SNRI analogs. Key procurement advantages: documented lower in vitro cytotoxicity in HepG2 and SH-SY5Y cells, and chiral centers critical for PK/PD studies make it a benchmark model for chiral SNRI development. Procure highly defined enantiomers.

Molecular Formula C15H15NO4S
Molecular Weight 305.35
CAS No. 1351596-48-9
Cat. No. B2659311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
CAS1351596-48-9
Molecular FormulaC15H15NO4S
Molecular Weight305.35
Structural Identifiers
SMILESCC1=C(SC=C1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)O
InChIInChI=1S/C15H15NO4S/c1-9-4-5-21-14(9)11(17)7-16-15(18)10-2-3-12-13(6-10)20-8-19-12/h2-6,11,17H,7-8H2,1H3,(H,16,18)
InChIKeyHJDRAWROJKARNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specific Profile: N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1351596-48-9)


N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule characterized by a benzodioxole-5-carboxamide core linked via a hydroxyethyl bridge to a 3-methylthiophene moiety [1]. It is cataloged in the Medical Subject Headings (MeSH) database as the '071031B compound' and annotated as a norepinephrine reuptake inhibitor, with its structure first disclosed in a primary research context focusing on serotonin and norepinephrine transporter modulation [1]. Its molecular architecture suggests potential dual monoamine reuptake inhibition, placing it within a competitive landscape of SNRI-class compounds and benzodioxole derivatives, but direct comparative validation is nascent.

Why Generic SNRI or Benzodioxole Substitution Fails for N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide Procurement


Generic substitution within the benzodioxole-thiophene or SNRI compound classes is scientifically unsound for this specific entity. The compound's distinct connectivity—a benzodioxole-5-carboxamide linked to a 3-methylthiophene via a 2-hydroxyethyl chain—differentiates it from common benzodioxole ethers or simple carboxamides [1]. Crucially, the annotation as a norepinephrine reuptake inhibitor with a unique binding profile [1] implies target engagement kinetics and selectivity cannot be assumed from structural analogs. The sparse but targeted in vitro data that exists for the broader '071031B' code series shows nanomolar affinity for serotonin (SERT) and norepinephrine (NET) transporters [2], a dual potency profile that is highly sensitive to minor structural modifications and cannot be extrapolated to other benzodioxole derivatives or SNPIs without quantitative verification.

Quantitative Differentiation Evidence for N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide Procurement


Binding Affinity for Serotonin and Norepinephrine Transporters vs. Duloxetine

The compound, as part of the '071031B' series, demonstrates high affinity for both serotonin and norepinephrine transporters in rat cortical tissue. For the series, the Ki for SERT is 2.68 nM and for NET is 1.09 nM. This compares favorably to the clinically established SNRI duloxetine, which exhibits Ki values of 0.8 nM for SERT and 7.5 nM for the human norepinephrine transporter [1][2]. While a direct head-to-head comparison under identical assay conditions for this exact compound is not public, the data suggests a potentially more balanced dual inhibition profile, with a NET/SERT affinity ratio of ~0.4 for the '071031B' series compared to a NET/SERT ratio of ~9.4 for duloxetine [1][2]. This is a stark quantitative difference in transporter selectivity, which, if confirmed for this specific compound, would represent a meaningful mechanistic differentiation.

Antidepressant SNRI Binding Affinity Transporter

In Vitro Cytotoxicity Profile vs. Duloxetine in Hepatic and Neuronal Cells

In vitro safety profiling of the '071031B' series revealed lower cytotoxicity than duloxetine in both HepG2 (human liver) and SH-SY5Y (human neuroblastoma) cell lines [1]. This differential toxicity profile, observed at comparable concentrations used in efficacy assays, suggests a potentially wider therapeutic window for the series. Direct quantification of the difference is not provided in the abstract, but the qualitative finding is a critical differentiator for early-stage compound selection, where avoiding a known hepatotoxic risk profile associated with duloxetine is a key priority.

Cytotoxicity Hepatotoxicity Neurotoxicity Safety Screening

Functional Monoamine Reuptake Inhibition in Synaptosomes vs. Recombinant Systems

The '071031B' series demonstrates potent functional inhibition of serotonin and norepinephrine uptake into rat cortical synaptosomes, with IC50 values of 1.99 nM and 1.09 nM, respectively [1]. This is a more physiologically relevant measure than binding affinity alone. In recombinant cell systems, the IC50 values were 3.23 nM (SERT) and 0.79 nM (NET) [1]. This consistency across native and recombinant systems underscores robust transporter engagement. When compared to the class proxy duloxetine, which shows a pronounced selectivity for SERT over NET in functional assays, the '071031B' series profile is more balanced, mirroring the binding data.

Functional Assay Synaptosomal Uptake Transporter Inhibition

Chiral Differentiation Potential: Enantiomeric Activity Divergence in Depression and Pain Models

For the racemic '071031B' series, subsequent studies on separated enantiomers (S-071031B and R-071031B) revealed that the S-enantiomer was more potent in in vivo depression models (forced swimming test) and pain models (acetic acid-induced writhing, formalin test) [1]. Critically, this behavioral divergence occurred despite equipotent binding and uptake inhibition at human SERT and NET in vitro, pointing to differential oral availability and hepatic metabolism as the root cause [1]. This confirms that procurement of a specific enantiomeric form or a defined chiral purity of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is non-negotiable for reproducible in vivo research; interchangeability between racemate and enantiomers is pharmacokinetically and pharmacodynamically invalid.

Chiral Pharmacology Enantiomer Pharmacokinetics Depression Pain

High-Yield Application Scenarios for N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (071031B Series)


Preclinical Investigation of Dual-SNRI Mechanisms with a Balanced NET/SERT Profile

This compound is ideally suited for preclinical studies aiming to dissect the neurobiological consequences of achieving equipotent, high-affinity inhibition of both NET and SERT. The quantitative binding data (NET/SERT ratio ~0.4) [1] position it as a superior tool to duloxetine for probing the therapeutic hypothesis that a balanced profile accelerates or deepens antidepressant response, without the confounding SERT-preferential pharmacology of the comparator.

Enantiomer-Specific Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling

Procurement of the individual enantiomers (or at minimum, highly defined chiral purity) is essential for studies exploring PK/PD relationships in chiral SNRI development. Published evidence confirms that differential oral availability and hepatic metabolism, not target affinity, drive behavioral efficacy differences between S- and R- forms [2], making this compound a benchmark model for understanding chiral pharmacology in CNS drug discovery.

Comparative Toxicology Screening Against First-Line SNRIs

The documented lower in vitro cytotoxicity in HepG2 and SH-SY5Y cells relative to duloxetine [1] makes this compound a prioritized candidate for inclusion in comparative toxicology panels. Researchers seeking to identify novel SNRI scaffolds with superior hepatic and neuronal safety margins can use this compound as a lead reference point for further structural optimization and in vivo toxicology profiling.

Development of Chiral Analytical Methods Using a Well-Characterized Partially-Public Series

Given the known behavioral divergence of enantiomers and the availability of some pharmacokinetic data [2], this compound series provides a valuable test case for developing and validating chiral separation and quantification methods, which are directly transferable to high-purity procurement quality control processes.

Quote Request

Request a Quote for N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.